5-Chloro-6-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula . This compound features a chlorine atom at the 5th position and a methyl group at the 6th position on the pyridine ring, making it a derivative of pyridine. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly Lumacaftor, which is used in the treatment of cystic fibrosis .
5-Chloro-6-methylpyridin-2-amine can be synthesized from various starting materials through several chemical pathways. It falls under the classification of amines and chlorinated heterocycles, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
The synthesis of 5-Chloro-6-methylpyridin-2-amine can be achieved through multiple methods, with one notable approach being the Suzuki-Miyaura cross-coupling reaction. This method typically starts with 5-bromo-2-methylpyridin-3-amine, which is reacted with arylboronic acids in the presence of a palladium catalyst. This reaction allows for the selective introduction of functional groups into the pyridine ring, yielding high purity products .
Another method involves oxidative chlorination using 2-aminopyridine as a raw material, where hydrochloric acid and sodium hypochlorite are employed to introduce the chlorine atom at the desired position. This method has been reported to achieve yields of up to 72% under controlled conditions .
The molecular structure of 5-Chloro-6-methylpyridin-2-amine consists of a pyridine ring substituted with a chlorine atom and a methyl group. The structural formula can be represented as follows:
Key structural features include:
The compound exhibits distinct physical properties such as a melting point around 151–153 °C and has been characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry .
5-Chloro-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions. For instance, reactions with sodium amide or thiolates can yield different amine derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions that alter the oxidation state of its nitrogen atom or methyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The products formed from these reactions depend on the specific reagents used. For example, substitution reactions can lead to various amine derivatives, while oxidation may yield different functionalized pyridine derivatives.
As an intermediate in the synthesis of Lumacaftor, 5-Chloro-6-methylpyridin-2-amine plays a crucial role in enhancing cystic fibrosis transmembrane conductance regulator (CFTR) protein function. Lumacaftor works by correcting the misfolding of the CFTR protein associated with the Phe508del mutation, thereby increasing its presence on the cell surface and improving chloride ion transport across epithelial cells .
The compound interacts with various enzymes and proteins, influencing cellular processes such as signal transduction and gene expression. Its mechanism involves binding interactions that can inhibit or activate specific enzymes, thereby modulating cellular functions .
5-Chloro-6-methylpyridin-2-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-Chloro-6-methylpyridin-2-amine is primarily utilized as an intermediate in pharmaceutical synthesis, notably in producing Lumacaftor for cystic fibrosis treatment. Its derivatives are also explored for potential applications in developing new therapeutic agents targeting various diseases due to their biological activity profiles .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4